molecular formula C11H20ClNO2 B3043895 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 949153-20-2

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B3043895
CAS No.: 949153-20-2
M. Wt: 233.73
InChI Key: CKNORKMTOWRWJM-UHFFFAOYSA-N
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Description

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with an ethyl ester and an amino group attached. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process typically involves the use of an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities. The reaction conditions are mild and operationally simple, making it an attractive method for the synthesis of this compound.

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific requirements . These methods ensure the compound is produced in sufficient quantities and with the desired purity for various applications.

Chemical Reactions Analysis

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution reactions involving this compound often occur at the amino group or the ester moiety. These reactions can lead to the formation of various derivatives with different functional groups, which can be useful for further chemical modifications and applications.

Scientific Research Applications

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique bicyclic structure makes it an interesting scaffold for the development of new compounds with potential biological activities.

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its derivatives have been investigated for their antiviral and antibacterial activities .

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the bicyclic structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride can be compared with other similar compounds, such as mthis compound . Both compounds share the same bicyclic core structure but differ in the ester group attached to the carboxylate moiety. This difference can lead to variations in their chemical reactivity and biological activities.

Other similar compounds include dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, which have been used as scaffolds for antiviral agents . These derivatives exhibit different functional groups and may have distinct biological properties compared to this compound.

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNORKMTOWRWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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